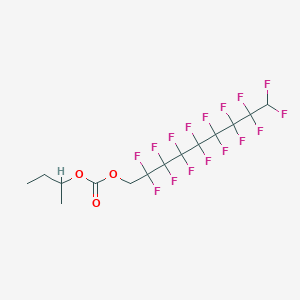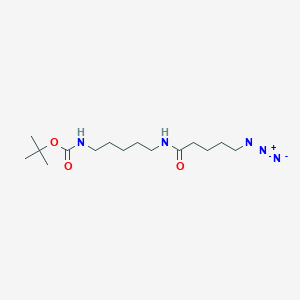![molecular formula C10H14N2O6 B12081770 5-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12081770.png)
5-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-pyrimidine-2,4-dione is a complex organic compound with significant relevance in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method starts with the preparation of the oxolane ring, followed by the introduction of the pyrimidine moiety. Key steps include:
Formation of the Oxolane Ring: This can be achieved through the cyclization of appropriate diols or through the use of protecting groups to control the formation of the desired ring structure.
Substitution Reactions: Introduction of hydroxyl and methoxy groups on the oxolane ring is typically done using selective substitution reactions.
Pyrimidine Ring Formation: The pyrimidine ring is often synthesized separately and then coupled with the oxolane ring through nucleophilic substitution or condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities, potentially forming more saturated derivatives.
Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂), nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 5-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-pyrimidine-2,4-dione is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into cellular processes and molecular interactions.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. Its ability to interact with nucleic acids and proteins makes it a candidate for drug development, particularly in the treatment of viral infections and cancer.
Industry
In industry, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 5-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-pyrimidine-2,4-dione exerts its effects involves its interaction with molecular targets such as enzymes and nucleic acids. The hydroxyl and methoxy groups allow for hydrogen bonding and van der Waals interactions, facilitating binding to active sites and altering biological activity. Pathways involved may include inhibition of enzyme activity or interference with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
5-hydroxymethyl-2-furfural: Similar in having a hydroxymethyl group but differs in the ring structure.
Kojic acid: Contains a pyranone ring with hydroxyl and hydroxymethyl groups, used in cosmetics and food industry.
Azvudine: A nucleoside analog with a similar pyrimidine base but different sugar moiety.
Uniqueness
5-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-pyrimidine-2,4-dione is unique due to its combined oxolane and pyrimidine structure, which provides a distinct set of chemical properties and biological activities. This dual-ring system allows for diverse functionalization and interaction with a wide range of biological targets, making it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C10H14N2O6 |
|---|---|
Molecular Weight |
258.23 g/mol |
IUPAC Name |
5-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c1-17-8-6(14)5(3-13)18-7(8)4-2-11-10(16)12-9(4)15/h2,5-8,13-14H,3H2,1H3,(H2,11,12,15,16) |
InChI Key |
WGNUTGFETAXDTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C(OC1C2=CNC(=O)NC2=O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




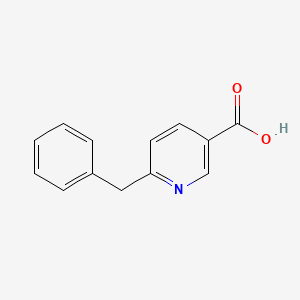
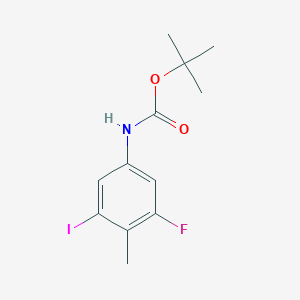


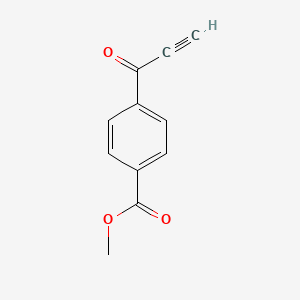
![N-[[[9-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-6-yl]amino]carbonyl]-L-threonine](/img/structure/B12081745.png)

![(8Z,12Z)-5-methyl-2-oxa-11-azatricyclo[12.4.0.03,8]octadeca-1(18),8,10,12,14,16-hexaene](/img/structure/B12081762.png)
